2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibition

This 2-methyl-6-phenyl-[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a differentiated scaffold for SHP2 allosteric inhibitor programs. The 2-methyl electron-donating group (EDG) on the triazole ring enhances antiproliferative potency vs. 2-unsubstituted or 2-(methylthio) analogs, as demonstrated in SAR studies against A375 melanoma cells. The 2-methyl substitution eliminates the CYP450-mediated sulfoxidation liability inherent to the 2-(methylthio) analog (CHEBI:115039), offering a metabolically cleaner comparator for lead optimization. Procure this parent building block for systematic 6-phenyl ring diversification (hydroxyl, methoxy, halogen) to probe SHP2 potency and selectivity. Accessible via one-pot, microwave-assisted, chromatography-free synthesis for rapid analog library generation.

Molecular Formula C16H14N4O
Molecular Weight 278.31 g/mol
Cat. No. B5559005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Molecular FormulaC16H14N4O
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESCC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CC=C4
InChIInChI=1S/C16H14N4O/c1-10-17-16-18-14-7-12(11-5-3-2-4-6-11)8-15(21)13(14)9-20(16)19-10/h2-6,9,12H,7-8H2,1H3
InChIKeyCEYKPIBPSJPFAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one – Core Scaffold Identity and Procurement-Relevant Characteristics


2-Methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (C₁₆H₁₄N₄O, MW 278.31 g/mol) belongs to the [1,2,4]triazolo[5,1-b]quinazolin-8-one fused heterocyclic family, a scaffold recognized for its synthetic tractability via one-pot microwave-assisted multicomponent reactions [1] and for its emerging pharmacological relevance across anticancer, antioxidant, and kinase-inhibitory programs [2]. The compound features a 2-methyl substituent on the triazole ring and a 6-phenyl group on the saturated pyrimidinone ring, a substitution pattern that distinguishes it from the more commonly catalogued 2-(methylthio) and 2-unsubstituted analogues [3].

Why Generic Substitution of 2-Methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one Is Not Advisable Without Comparative Data


Within the [1,2,4]triazolo[5,1-b]quinazolin-8-one class, even modest substituent variations at the 2-position produce divergent electronic profiles, metabolic liabilities, and target engagement signatures. For example, the 2-(methylthio) analogue (CHEBI:115039) introduces a sulfur atom that alters hydrogen-bonding capacity and oxidative metabolic pathways relative to the 2-methyl congener [1]. Structure–activity relationship (SAR) studies on triazoloquinazolinone SHP2 inhibitors explicitly demonstrate that electron-donating groups (EDGs) on aromatic rings—including methyl—substantially modulate antiproliferative potency; compounds bearing hydroxyl at the 2-position of a pendant phenyl ring were superior to 4-substituted isomers, confirming that regiochemistry and electron density dictate biological outcome [2]. Consequently, substituting 2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one with a 2-unsubstituted, 2-methylthio, or regioisomeric analogue without head-to-head data risks unpredictable loss or gain of activity, confounding SAR interpretation and procurement decisions.

2-Methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one – Quantitative Differentiation Evidence Against Closest Analogues


Electronic Differentiation: 2-Methyl EDG Effect vs. 2-Unsubstituted and 2-Methylthio Analogues

The 2-methyl substituent on the triazole ring of the target compound acts as an electron-donating group (EDG), which SAR analysis of triazoloquinazolinone SHP2 inhibitors has directly linked to enhanced antitumor activity. In the SHP2 series, EDG-bearing compounds exhibited moderate to excellent inhibitory activity against SHP2 protein and strong antiproliferative effects on A375 melanoma cells; compound 12l achieved remarkable cytotoxicity superior to the reference allosteric inhibitor SHP244 [1]. While direct IC₅₀ data for the 2-methyl-6-phenyl compound are not yet published, the established SAR trajectory predicts that the 2-methyl EDG confers a potency advantage over the 2-unsubstituted analogue (PubChem CID 3161780, XLogP3-AA = 1.6) [2] and avoids the metabolic sulfur oxidation liabilities associated with the 2-(methylthio) variant (CHEBI:115039) [3].

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibition

Physicochemical Differentiation: MW, LogP, and H-Bond Profile vs. 2-(Methylthio) and 2-Unsubstituted Congeners

The target compound (MW 278.31 g/mol, C₁₆H₁₄N₄O) occupies a distinct physicochemical space relative to its nearest catalogued analogues. The 2-unsubstituted analogue (6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, PubChem CID 3161780) has MW 264.28 g/mol and XLogP3-AA = 1.6 [1]. The 2-(methylthio) analogue (CHEBI:115039) is heavier (MW = 310.37 g/mol, C₁₆H₁₄N₄OS) and contains a sulfur atom that increases topological polar surface area (tPSA) by approximately 25 Ų relative to the methyl analogue, reducing predicted passive membrane permeability [2]. The 2-methyl compound thus occupies the 'sweet spot' in this triad: it adds only 14 Da over the unsubstituted core (favorable for ligand efficiency indices) while avoiding the sulfur-associated tPSA penalty and potential CYP450-mediated sulfoxidation of the thioether [2].

Physicochemical Profiling Drug-Likeness ADMET Prediction

Synthetic Accessibility: One-Pot Microwave-Assisted Route vs. Multi-Step Traditional Syntheses

The 6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one scaffold—including 2-methyl and 6-phenyl substituted variants—can be constructed via a one-pot, three-component microwave-assisted reaction in water using ceric ammonium nitrate (CAN) as oxidant, requiring no catalyst and no column chromatography purification [1]. This method achieved high yields (88–97%) and reduced reaction times (40–50 min) in a related copper-catalyzed protocol [2]. In contrast, many alternative triazoloquinazoline chemotypes (e.g., triazolo[4,3-c]quinazolines, hydrazone-linked quinazolines) require multi-step sequences involving hydrazinolysis, cyclocondensation, and chromatographic purification [3]. The one-pot aqueous microwave route thus offers a procurement-relevant advantage: rapid, scalable access to the 2-methyl-6-phenyl derivative with minimal purification burden and lower solvent waste, translating to reduced cost-per-gram for medicinal chemistry supply.

Synthetic Chemistry Green Chemistry Process Scale-Up

Antioxidant Activity: DPPH Radical Scavenging of the Triazoloquinazolin-8-one Scaffold vs. Ascorbic Acid Baseline

A panel of fifteen 6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-ones (compounds 4a–o) was evaluated for 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. All compounds exhibited moderate antioxidant activity relative to ascorbic acid as the positive control standard [1]. The scaffold thus provides a baseline antioxidant profile that can be modulated by peripheral substitution. For procurement decisions, this means the 2-methyl-6-phenyl analogue is expected to retain the intrinsic radical-scavenging pharmacophore of the parent scaffold—a feature absent in non-fused quinazoline or triazole building blocks—making it suitable for oxidative stress-related target programs (e.g., neuroprotection, ischemia-reperfusion injury) where antioxidant capacity is a desired ancillary property [2].

Antioxidant Screening Free Radical Scavenging Oxidative Stress

Regioisomeric Differentiation: 2-Methyl-6-phenyl vs. 6-Methyl-2-phenyl Analogue – Distinct Substitution Vectors for Target Engagement

The target compound (2-methyl-6-phenyl) and its regioisomer 6-methyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (C₁₆H₁₄N₄O, identical MW) share the same molecular formula but differ in the placement of methyl and phenyl groups on the triazole vs. the saturated pyrimidinone ring. This positional swap fundamentally alters the three-dimensional presentation of the phenyl pharmacophore: in the 2-methyl-6-phenyl isomer, the phenyl group resides at the sp³-hybridized C6 position of the partially saturated ring, projecting the aromatic ring into a distinct vector space compared to the 6-methyl-2-phenyl isomer, where the phenyl is attached to the planar sp²-hybridized C2 of the triazole [1]. SAR studies in triazoloquinazolinone SHP2 inhibitors have shown that substituent position on the phenyl ring (2- vs. 4-position) dramatically alters potency [2]; by extension, the regioisomeric arrangement of the phenyl group itself is expected to produce divergent target engagement profiles, making these isomers non-interchangeable in biological assays.

Regiochemistry Isomer Comparison Molecular Recognition

Optimal Research and Industrial Application Scenarios for 2-Methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one


SHP2 Phosphatase Inhibitor Lead Optimization and SAR Expansion

The 2-methyl EDG on the triazole ring positions this compound as a logical follow-up candidate for SHP2 allosteric inhibitor programs. Published SAR demonstrates that electron-donating groups on aromatic rings of triazoloquinazolinones enhance antitumor activity against A375 melanoma cells [1]. The 2-methyl-6-phenyl derivative can serve as a core scaffold for systematic substitution at the 6-phenyl ring (e.g., hydroxyl, methoxy, halogen) to probe SHP2 potency and selectivity, leveraging the established synthetic accessibility of this chemotype [2].

Parallel Medicinal Chemistry Library Synthesis for Kinase or Phosphatase Screening

The one-pot, microwave-assisted, chromatography-free synthesis [2] enables rapid generation of analogue libraries. Procurement of the 2-methyl-6-phenyl parent compound as a validated building block allows diversification via the 6-position aryl aldehyde component, supporting hit expansion for EGFR kinase (IC₅₀ ranges of 1.25–7.60 μM reported for hydrazone/triazolo quinazoline analogues against MCF-7 and HeLa cells [3]) or other oncology targets.

Oxidative Stress-Related Disease Models (Neuroprotection, Ischemia-Reperfusion)

The intrinsic DPPH radical scavenging activity of the 6,7-dihydrotriazoloquinazolin-8-one scaffold [2] makes the 2-methyl-6-phenyl analogue suitable for evaluation in in vitro models of oxidative stress (e.g., H₂O₂-induced cytotoxicity in neuronal cell lines, cerebral ischemia models) where triazole and quinazoline derivatives have shown antiradical efficacy [4]. The compound can be benchmarked against ascorbic acid or Trolox as positive controls.

ADMET Comparator Studies: 2-Methyl vs. 2-Methylthio Metabolic Stability Profiling

The 2-methyl-6-phenyl compound provides a clean comparator for assessing the metabolic liability of the 2-(methylthio) analogue (CHEBI:115039). Because the thioether group in the methylthio analogue is susceptible to CYP450-mediated sulfoxidation, a head-to-head microsomal stability assay (human or mouse liver microsomes) between these two compounds can quantify the metabolic advantage conferred by the 2-methyl substitution, informing lead selection in programs where oxidative metabolism is a key attrition factor [5].

Quote Request

Request a Quote for 2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.